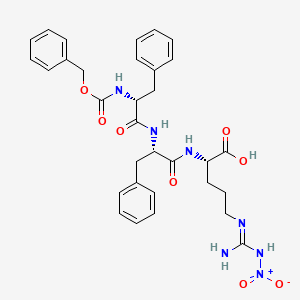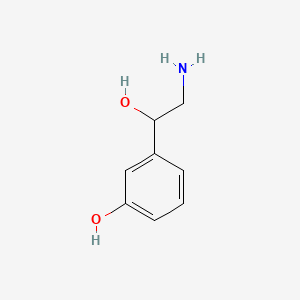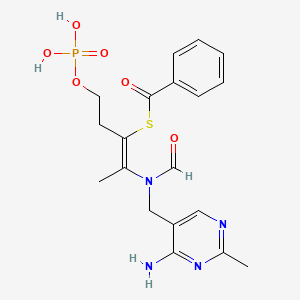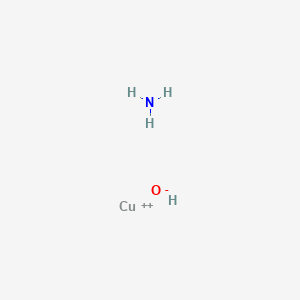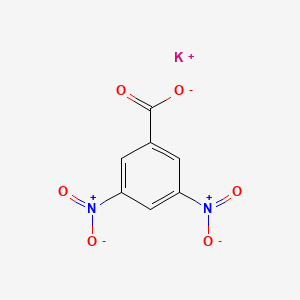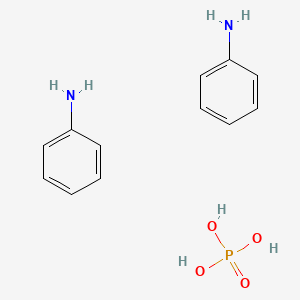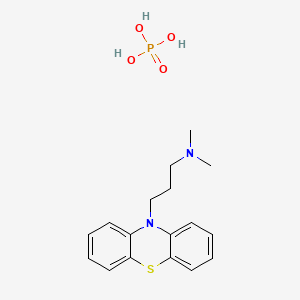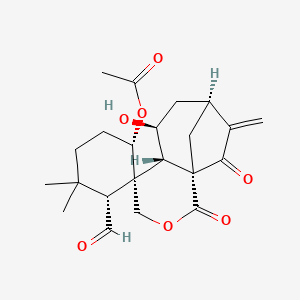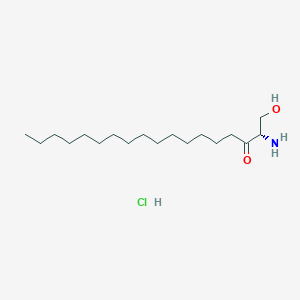
ACÉTATE DE DYSPROSE(III) TÉTRAHYDRATÉ, REACTON#174;, 99,9 % (REO)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dysprosium(III) acetate tetrahydrate, REACTON™, 99.9% (REO), is a high-purity compound used in various scientific and industrial applications. It is a rare earth metal compound with the chemical formula C6H17DyO10. Dysprosium is known for its high magnetic susceptibility and is often used in applications requiring strong magnetic properties.
Applications De Recherche Scientifique
Dysprosium(III) acetate tetrahydrate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other dysprosium compounds and as a catalyst in organic reactions.
Biology: Employed in studies involving magnetic properties and their effects on biological systems.
Medicine: Investigated for potential use in magnetic resonance imaging (MRI) contrast agents and targeted drug delivery systems.
Industry: Utilized in the production of high-performance magnets, phosphors, and laser materials.
Mécanisme D'action
- Dysprosium compounds are known to exhibit magnetic properties and are used in data-storage applications, such as hard disks .
- Dysprosium compounds are used in various applications, including ceramics, glass, and lasers . However, their precise effects on biochemical pathways are not well-documented.
Target of Action
Biochemical Pathways
Result of Action
Action Environment
Analyse Biochimique
Biochemical Properties
It is known that dysprosium and its compounds are highly susceptible to magnetization . This property could potentially influence its interactions with biomolecules, particularly those with magnetic properties.
Molecular Mechanism
It is known that dysprosium can be used in conjunction with vanadium and other elements in making laser materials and commercial lighting , suggesting that it may interact with other elements or compounds at the molecular level.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dysprosium(III) acetate tetrahydrate can be synthesized through the reaction of dysprosium oxide (Dy2O3) with acetic acid (CH3COOH) in the presence of water. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired tetrahydrate form. The general reaction is as follows: [ \text{Dy}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} + 4 \text{H}_2\text{O} \rightarrow 2 \text{Dy(CH}_3\text{COO})_3 \cdot 4 \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of dysprosium(III) acetate tetrahydrate involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the dissolution of dysprosium oxide in acetic acid, followed by crystallization and purification steps to obtain the high-purity tetrahydrate form. The product is then dried and packaged for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Dysprosium(III) acetate tetrahydrate undergoes several types of chemical reactions, including:
Oxidation: Dysprosium can be oxidized to higher oxidation states under specific conditions.
Reduction: Reduction reactions can convert dysprosium(III) to lower oxidation states.
Substitution: The acetate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Common reagents used in reactions with dysprosium(III) acetate tetrahydrate include strong acids, bases, and oxidizing or reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction pathway and products.
Major Products Formed
The major products formed from reactions involving dysprosium(III) acetate tetrahydrate depend on the specific reaction conditions. For example, oxidation reactions may produce dysprosium(IV) compounds, while substitution reactions can yield various dysprosium complexes with different ligands.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dysprosium(III) chloride
- Dysprosium(III) nitrate
- Dysprosium(III) sulfate
Uniqueness
Dysprosium(III) acetate tetrahydrate is unique due to its high purity and specific hydration state, which makes it suitable for specialized applications requiring precise magnetic and electronic properties. Compared to other dysprosium compounds, the acetate form offers distinct advantages in terms of solubility and reactivity in various chemical processes.
Propriétés
Numéro CAS |
15280-55-4 |
|---|---|
Formule moléculaire |
C2H6DyO3 |
Poids moléculaire |
240.57 g/mol |
Nom IUPAC |
acetic acid;dysprosium;hydrate |
InChI |
InChI=1S/C2H4O2.Dy.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |
Clé InChI |
CFXVUJIWIIYXBY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.O.[Dy] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


